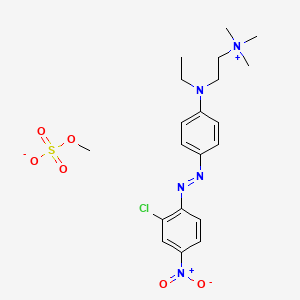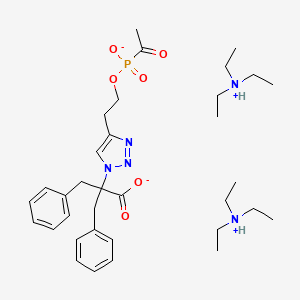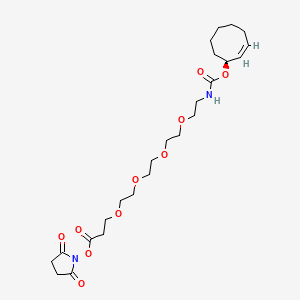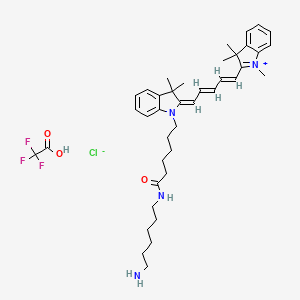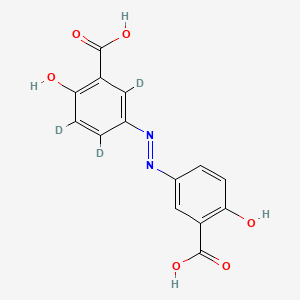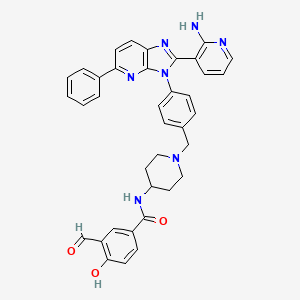
Akt1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Akt1 plays a crucial role in the PI3K/Akt/mTOR signaling pathway, which is involved in various cellular processes such as cell survival, growth, proliferation, metabolism, and angiogenesis . Inhibition of Akt1 has been shown to effectively reduce tumor growth in cancer cells, making Akt1-IN-3 a promising compound for anticancer drug development .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Akt1-IN-3 involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product. One common synthetic route includes the following steps:
Formation of Intermediate A: Reacting a substituted benzene derivative with a suitable halogenating agent under controlled conditions.
Formation of Intermediate B: Coupling Intermediate A with a heterocyclic amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Final Product Formation: Reacting Intermediate B with a specific aldehyde or ketone under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale reactors to ensure consistent product quality and yield. Purification steps such as recrystallization, chromatography, and distillation are also crucial in the industrial production process .
化学反応の分析
Types of Reactions: Akt1-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
科学的研究の応用
Akt1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.
Biology: Employed in cell-based assays to investigate the effects of Akt1 inhibition on cell survival, proliferation, and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit Akt1 and reduce tumor growth in cancer cells.
Industry: Utilized in drug discovery and development programs to identify and optimize new Akt1 inhibitors for therapeutic use
作用機序
Akt1-IN-3 exerts its effects by specifically binding to the active site of Akt1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, growth, and proliferation. The molecular targets and pathways involved include the PI3K/Akt/mTOR signaling pathway, where this compound disrupts the phosphorylation events necessary for the activation of this pathway .
類似化合物との比較
Akt1-IN-3 can be compared with other similar compounds, such as:
CCT128930: An ATP-competitive inhibitor of Akt2, which also shows activity against Akt1.
GDC-0068: A pan-Akt inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).
Uniqueness of this compound: this compound is unique due to its high specificity for Akt1, making it a valuable tool for studying the specific role of Akt1 in various cellular processes and for developing targeted anticancer therapies .
特性
分子式 |
C37H33N7O3 |
|---|---|
分子量 |
623.7 g/mol |
IUPAC名 |
N-[1-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]-3-formyl-4-hydroxybenzamide |
InChI |
InChI=1S/C37H33N7O3/c38-34-30(7-4-18-39-34)35-42-32-14-13-31(25-5-2-1-3-6-25)41-36(32)44(35)29-11-8-24(9-12-29)22-43-19-16-28(17-20-43)40-37(47)26-10-15-33(46)27(21-26)23-45/h1-15,18,21,23,28,46H,16-17,19-20,22H2,(H2,38,39)(H,40,47) |
InChIキー |
FJJSWSKNHIPLCK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)C2=CC(=C(C=C2)O)C=O)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


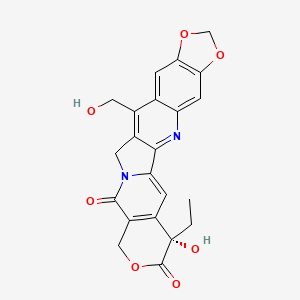
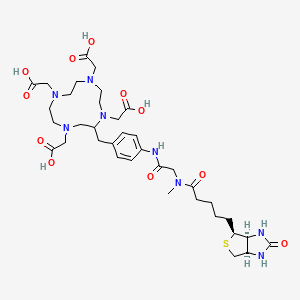
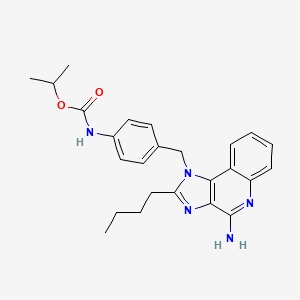
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
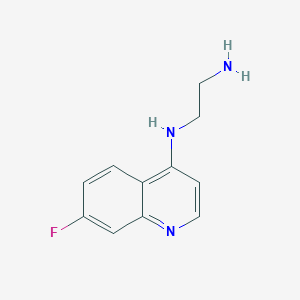
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-nitroquinoxalin-2-amine](/img/structure/B12374969.png)
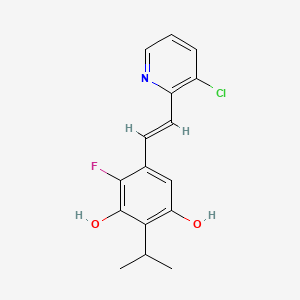
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
